molecular formula C23H23N3O6S B5195764 4-[[2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]acetyl]amino]benzamide

4-[[2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]acetyl]amino]benzamide

Cat. No.: B5195764
M. Wt: 469.5 g/mol
InChI Key: PWNUUDWSXBTSDT-UHFFFAOYSA-N
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Description

4-[[2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]acetyl]amino]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzenesulfonyl group, dimethoxyaniline, and benzamide moieties, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]acetyl]amino]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation of benzenesulfonyl chloride with 2,5-dimethoxyaniline to form N-(benzenesulfonyl)-2,5-dimethoxyaniline. This intermediate is then reacted with acetyl chloride to yield N-(benzenesulfonyl)-2,5-dimethoxyanilinoacetyl chloride. Finally, the acetyl chloride derivative is coupled with 4-aminobenzamide under controlled conditions to produce the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. Techniques such as continuous flow synthesis and the use of solid-phase catalysts can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-[[2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]acetyl]amino]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-[[2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]acetyl]amino]benzamide involves its interaction with specific molecular targets, such as enzymes. For example, its inhibition of carbonic anhydrase IX is achieved through the binding of the sulfonamide group to the active site of the enzyme, preventing its normal function. This inhibition can lead to the disruption of cellular processes in cancer cells, ultimately inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]acetyl]amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to selectively inhibit carbonic anhydrase IX, a target in cancer therapy, sets it apart from other similar compounds .

Properties

IUPAC Name

4-[[2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O6S/c1-31-18-12-13-21(32-2)20(14-18)26(33(29,30)19-6-4-3-5-7-19)15-22(27)25-17-10-8-16(9-11-17)23(24)28/h3-14H,15H2,1-2H3,(H2,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNUUDWSXBTSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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